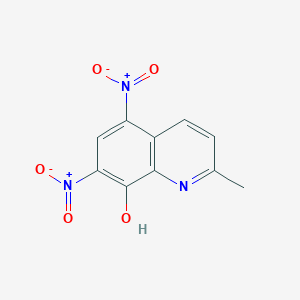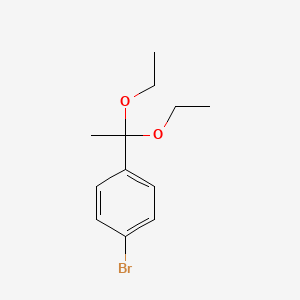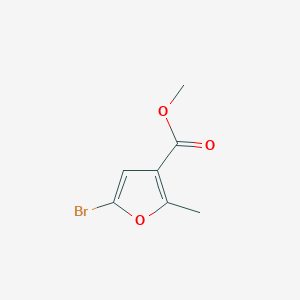
Methyl 5-bromo-2-methylfuran-3-carboxylate
Übersicht
Beschreibung
Methyl 5-bromo-2-methylfuran-3-carboxylate, also known as 5-BMF, is a carboxylate ester of a substituted furan with a methyl group and a bromine atom attached to its 2-position. This compound is widely used in scientific research as a synthetic substrate for various enzymes, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
-
Regiospecific Synthesis of Polysubstituted Furans
- Field : Organic Chemistry
- Application : Methyl 5-bromo-2-methylfuran-3-carboxylate is used in the synthesis of polysubstituted furans . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources .
- Method : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
- Results : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .
-
Synthesis of Quinuclidine-based Ligands
- Field : Medicinal Chemistry
- Application : Methyl 5-bromo-2-methylfuran-3-carboxylate is used as a reagent to synthesize quinuclidine-based ligands . These compounds act as muscarinic agonists .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Synthesis of Strigolactone Analogs
- Field : Medicinal Chemistry
- Application : Methyl 5-bromo-2-methylfuran-3-carboxylate is used as a reactant in the synthesis of strigolactone analogs . Strigolactones are a class of plant hormones that play key roles in various physiological processes .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Synthesis of Alkyl 2-arylfuran-3-carboxylates
- Field : Organic Chemistry
- Application : Methyl 5-bromo-2-methylfuran-3-carboxylate can be used for the synthesis of alkyl 2-arylfuran-3-carboxylates . These compounds are important intermediates in organic synthesis .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Synthesis of Alkyl 4-trifluoromethylfuran-3-carboxylates
- Field : Organic Chemistry
- Application : Methyl 5-bromo-2-methylfuran-3-carboxylate can be used for the synthesis of alkyl 4-trifluoromethylfuran-3-carboxylates . These compounds are important intermediates in organic synthesis .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Synthesis of 2-Ethyl 4-methyl 5-methylfuran-2,4-dicarboxylate
- Field : Organic Chemistry
- Application : Methyl 5-bromo-2-methylfuran-3-carboxylate can be used for the synthesis of 2-ethyl 4-methyl 5-methylfuran-2,4-dicarboxylate . These compounds are important intermediates in organic synthesis .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFZABRNVWGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573791 | |
| Record name | Methyl 5-bromo-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methylfuran-3-carboxylate | |
CAS RN |
345891-28-3 | |
| Record name | Methyl 5-bromo-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-2-methylfuran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)
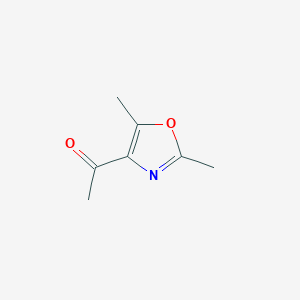
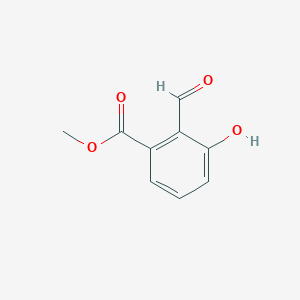
![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)
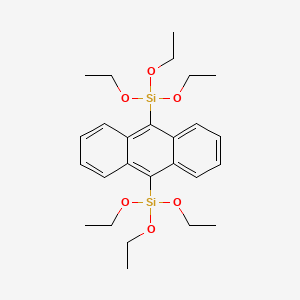
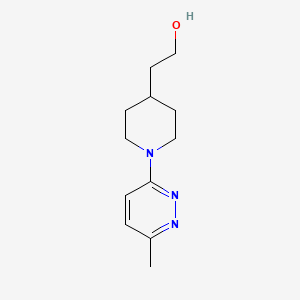
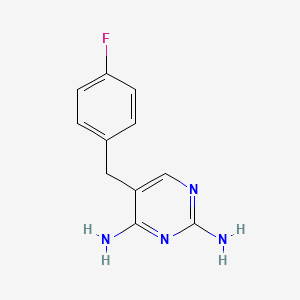
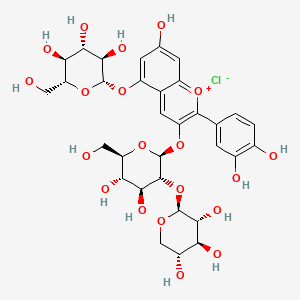
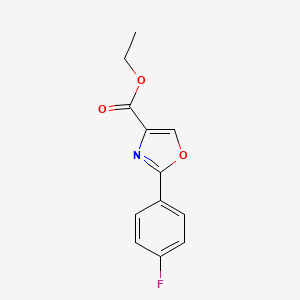
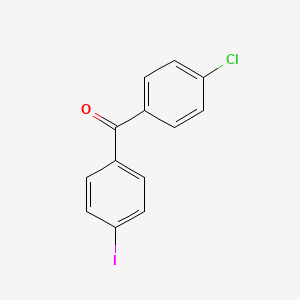
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)
